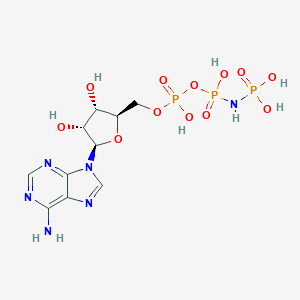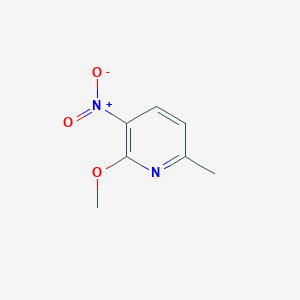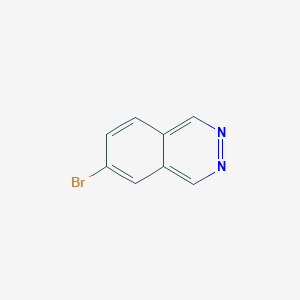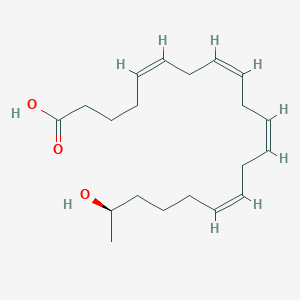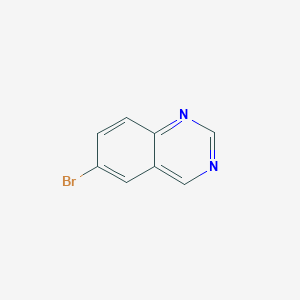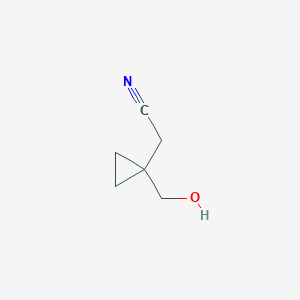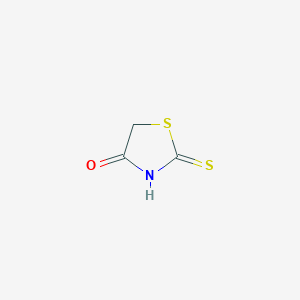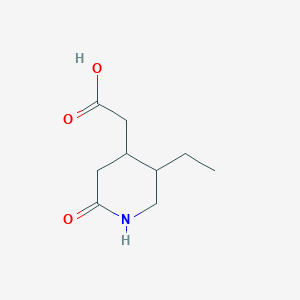
5-Ethyl-2-oxo-4-piperidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-oxo-4-piperidineacetic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of piperidine and has shown promising results in various studies.
Mechanism Of Action
The exact mechanism of action of 5-Ethyl-2-oxo-4-piperidineacetic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in various cellular processes.
Biochemical And Physiological Effects
Studies have shown that 5-Ethyl-2-oxo-4-piperidineacetic acid can have various biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Ethyl-2-oxo-4-piperidineacetic acid in lab experiments include its relatively simple synthesis method and its diverse range of potential applications. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 5-Ethyl-2-oxo-4-piperidineacetic acid. One possible direction is the development of new antibiotics based on the compound's antimicrobial properties. Another potential direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 5-Ethyl-2-oxo-4-piperidineacetic acid involves the reaction of 4-piperidone with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or chromatography.
Scientific Research Applications
The potential applications of 5-Ethyl-2-oxo-4-piperidineacetic acid in scientific research are vast. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
properties
CAS RN |
113455-70-2 |
|---|---|
Product Name |
5-Ethyl-2-oxo-4-piperidineacetic acid |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(5-ethyl-2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-6-5-10-8(11)3-7(6)4-9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
YFMVBEJQEREOPI-UHFFFAOYSA-N |
SMILES |
CCC1CNC(=O)CC1CC(=O)O |
Canonical SMILES |
CCC1CNC(=O)CC1CC(=O)O |
synonyms |
5-EOPAA 5-ethyl-2-oxo-4-piperidineacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



